N1,N2-Bis(2-phenoxyphenyl)oxalamide
CAS No.:
Cat. No.: VC16245802
Molecular Formula: C26H20N2O4
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H20N2O4 |
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Molecular Weight | 424.4 g/mol |
IUPAC Name | N,N'-bis(2-phenoxyphenyl)oxamide |
Standard InChI | InChI=1S/C26H20N2O4/c29-25(27-21-15-7-9-17-23(21)31-19-11-3-1-4-12-19)26(30)28-22-16-8-10-18-24(22)32-20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30) |
Standard InChI Key | ZRLYYWMQSSGJQM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Introduction
N1,N2-Bis(2-phenoxyphenyl)oxalamide is an organic compound belonging to the oxalamide family, characterized by its unique chemical structure and diverse applications in chemical, biological, and industrial research. This article provides a detailed examination of its synthesis, properties, and potential applications.
Laboratory Synthesis
The synthesis of N1,N2-Bis(2-phenoxyphenyl)oxalamide typically involves the reaction of oxalyl chloride with 2-phenoxyaniline:
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Reaction Conditions:
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Solvent: Anhydrous dichloromethane
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Atmosphere: Nitrogen to prevent moisture interference
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Temperature: Reaction begins at low temperatures (0°C) and is allowed to warm to room temperature.
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Procedure:
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Oxalyl chloride is added dropwise to a solution of 2-phenoxyaniline under stirring.
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The reaction mixture is stirred for several hours to ensure completion.
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The product is purified using recrystallization or chromatography.
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Industrial Production
Industrial methods scale up laboratory synthesis using automated systems for reagent addition and purification. Enhanced techniques like high-performance liquid chromatography (HPLC) are employed to achieve high-purity products.
Reaction Types
N1,N2-Bis(2-phenoxyphenyl)oxalamide undergoes several chemical reactions:
Reaction | Reagents | Products |
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Oxidation | Potassium permanganate or chromium trioxide in acidic conditions | Phenoxybenzoquinones |
Reduction | Lithium aluminum hydride or hydrogen gas with palladium catalyst | Phenoxyanilines |
Substitution | Bromine or nitronium ions with Lewis acid catalyst | Brominated/nitrated phenoxy derivatives |
These reactions highlight the compound's versatility in synthetic chemistry.
Scientific Research
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Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.
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Biology: Investigated for its role as an enzyme inhibitor and probe for protein-ligand interactions.
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Medicine: Explored for anti-inflammatory and anticancer properties.
Industrial Applications
The compound's stability and unique chemical properties make it suitable for developing advanced materials like polymers and coatings.
Mechanism of Action
The phenoxy groups engage in π-π stacking interactions with aromatic residues in proteins, while the oxalamide core forms hydrogen bonds with amino acid side chains. These interactions modulate protein activity, influencing cellular processes such as proliferation and apoptosis.
In Vitro Studies
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Objective: Evaluate cytotoxic effects on cancer cell lines.
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Method: MTT assay to measure cell viability.
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Results:
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Breast cancer (MCF-7): IC50 = 12 µM
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Lung cancer (A549): IC50 = 15 µM
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In Vivo Studies
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Objective: Assess anti-tumor efficacy in animal models.
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Method: Tumor-bearing mice treated with the compound over four weeks.
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Results: Tumor size reduced by ~40% compared to control groups.
Comparison with Similar Compounds
Compound | Unique Features |
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N1,N2-Bis(2-phenylethyl)oxalamide | Less steric hindrance |
N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide | Enhanced hydrogen bonding capabilities |
N1,N2-Bis([1,1’-biphenyl]-2-yl)oxalamide | Increased aromaticity |
N1,N2-Bis(2-phenoxyphenyl)oxalamide stands out due to its phenoxyphenyl groups, which provide distinct electronic properties.
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